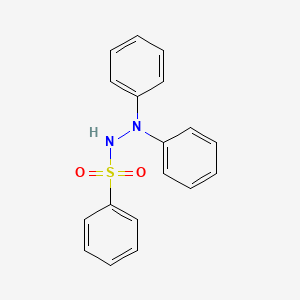
N-(4-chlorophenyl)-2,4,5-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-2,4,5-trimethylbenzenesulfonamide is a derivative of benzenesulfonamide, a class of compounds that have garnered attention for their versatile chemical properties and potential applications in medicinal chemistry, materials science, and organic synthesis. These compounds are characterized by their sulfonamide group (-SO2NH2) attached to an aromatic benzene ring, which can be further modified to enhance specific properties or biological activities.
Synthesis Analysis
The synthesis of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, closely related to our compound of interest, can be achieved under solvent-free conditions from 4-chloroaniline, highlighting the potential for green chemistry approaches in the synthesis of such compounds (Ebrahimi et al., 2015). This process underscores the ease of preparation and high stability of these acylating reagents, suggesting that similar methods could be adapted for the synthesis of N-(4-chlorophenyl)-2,4,5-trimethylbenzenesulfonamide.
Molecular Structure Analysis
The molecular structure of N-aryl-sulfonamides, including derivatives similar to our compound, has been extensively studied through crystallography and spectroscopy. These studies reveal that the molecular conformation is stabilized by various intramolecular interactions, such as hydrogen bonding and π-π interactions, which significantly influence the compound's physical and chemical properties (Shakuntala et al., 2017).
Chemical Reactions and Properties
N-(4-chlorophenyl)-2,4,5-trimethylbenzenesulfonamide can participate in various chemical reactions, including acylation, sulfonation, and photooxidation processes. Its chemical reactivity is largely influenced by the presence of the sulfonamide group, which acts as a directing group in electrophilic substitution reactions and can undergo nucleophilic attack, leading to further chemical transformations (Miller & Crosby, 1983).
Physical Properties Analysis
The physical properties of N-(4-chlorophenyl)-2,4,5-trimethylbenzenesulfonamide derivatives have been characterized using various analytical techniques, including differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray diffraction (XRD). These studies provide valuable insights into the compound's thermal stability, crystalline structure, and phase behavior, which are crucial for its potential applications in material science and pharmaceuticals (Kobkeatthawin et al., 2017).
Chemical Properties Analysis
The chemical properties of N-(4-chlorophenyl)-2,4,5-trimethylbenzenesulfonamide and its derivatives, including their reactivity, stability, and solubility, can be inferred from studies on similar sulfonamide compounds. These properties are pivotal for understanding the compound's behavior in biological systems, its potential environmental impact, and its suitability for various chemical synthesis applications. For instance, the reactivity of sulfonamide groups towards nucleophiles and electrophiles has been extensively explored to develop novel synthetic methodologies and pharmaceutical agents (Fukuyama et al., 1997).
properties
IUPAC Name |
N-(4-chlorophenyl)-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-10-8-12(3)15(9-11(10)2)20(18,19)17-14-6-4-13(16)5-7-14/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSJRIVSBJBHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)[(2,4,5-trimethylphenyl)sulfonyl]amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5710730.png)
![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5710736.png)
![N-(2-bromophenyl)-2-[(4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5710744.png)



![4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5710774.png)
![1,4-dimethyl-2,6-dioxo-5-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methylene}-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5710775.png)
![nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5710785.png)
![5-(5-chloro-2-thienyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5710796.png)
![[4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5710798.png)
![2,2-dibromo-N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-1-methylcyclopropanecarbohydrazide](/img/structure/B5710802.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5710819.png)
